Home > Products > Screening Compounds P74172 > Defluoro Levofloxacin-d3
Defluoro Levofloxacin-d3 - 1329836-14-7

Defluoro Levofloxacin-d3

Catalog Number: EVT-1466782
CAS Number: 1329836-14-7
Molecular Formula: C18H21N3O4
Molecular Weight: 346.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defluoro Levofloxacin-d3 is a deuterated derivative of Levofloxacin, a well-known fluoroquinolone antibiotic that is widely used in treating bacterial infections. The compound's molecular formula is C18H18D3N3O4\text{C}_{18}\text{H}_{18}\text{D}_3\text{N}_3\text{O}_4 and its molecular weight is approximately 346.40 g/mol. The introduction of deuterium atoms (D) in the structure enhances the compound's stability and allows for more precise pharmacokinetic studies.

Classification

Defluoro Levofloxacin-d3 falls under the category of antibiotics, specifically within the fluoroquinolone class. It is primarily used in research settings to study the pharmacokinetics and metabolism of Levofloxacin and its derivatives.

Synthesis Analysis

Methods

The synthesis of Defluoro Levofloxacin-d3 typically involves several steps:

  1. Starting Material: The synthesis begins with Levofloxacin as the starting material.
  2. Deuteration: Specific fluorine atoms in the Levofloxacin structure are replaced with deuterium through chemical reactions that often involve isotopic exchange techniques.
  3. Purification: The resultant product is purified using chromatographic methods to ensure high purity levels necessary for analytical studies.

Technical Details

The synthesis process may utilize various reagents and solvents, such as dimethyl sulfoxide, to facilitate reactions. Analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Defluoro Levofloxacin-d3 retains the core framework of Levofloxacin but features deuterium substitutions. The structural integrity is crucial for maintaining its biological activity while allowing researchers to track its behavior in biological systems.

Data

  • Molecular Formula: C18H18D3N3O4\text{C}_{18}\text{H}_{18}\text{D}_3\text{N}_3\text{O}_4
  • Molecular Weight: 346.40 g/mol
  • Key Functional Groups: Contains a carboxylic acid group, piperazine ring, and a fluorinated aromatic system.
Chemical Reactions Analysis

Reactions

Defluoro Levofloxacin-d3 can participate in various chemical reactions typical of fluoroquinolones, including:

  1. Nucleophilic Substitution: The deuterated compound can undergo nucleophilic substitution reactions where nucleophiles attack electrophilic centers.
  2. Hydrolysis: Similar to other fluoroquinolones, it can be hydrolyzed under acidic or basic conditions, leading to the formation of less active metabolites.
  3. Metabolic Transformations: In biological systems, it may undergo metabolic transformations that are useful for pharmacokinetic studies.

Technical Details

The reactions are often monitored using high-performance liquid chromatography and mass spectrometry to analyze reaction products and pathways.

Mechanism of Action

Process

Defluoro Levofloxacin-d3 exhibits its antibacterial effects through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling necessary for DNA replication.

Data

  • Target Enzymes: DNA gyrase and topoisomerase IV
  • Inhibition Mechanism: Formation of a stable complex with the enzyme-DNA complex, leading to bacterial cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Melting Point: Determined through differential scanning calorimetry techniques.
  • Stability: Enhanced stability due to deuteration compared to non-deuterated counterparts.

Relevant data regarding solubility and stability are critical for understanding its applications in research settings.

Applications

Defluoro Levofloxacin-d3 is primarily used in scientific research for:

  1. Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of Levofloxacin.
  2. Metabolic Pathway Analysis: Investigating how modifications affect metabolic pathways in bacteria.
  3. Antibacterial Activity Testing: Evaluating its effectiveness against various bacterial strains to determine potential therapeutic uses.

This compound serves as an essential tool for researchers studying antibiotic mechanisms and developing new therapeutic strategies against resistant bacterial strains.

Introduction to Defluoro Levofloxacin-d3

Structural and Chemical Characterization of Defluoro Levofloxacin-d3

Molecular Formula and Isotopic Labeling Patterns

Defluoro Levofloxacin-d3 has the molecular formula C₁₈H₁₈D₃N₃O₄, with a precise molecular weight of 346.40 g/mol [5]. The deuterium atoms are strategically incorporated at three methylene positions (-CD₂-) within the piperazinyl ring, replacing protium atoms. This labeling pattern is confirmed through high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, which show characteristic mass fragmentation shifts and absence of proton signals at δ 3.5–3.7 ppm [5] [7]. The defluoro modification occurs at the C9 position, where fluorine in levofloxacin is replaced by hydrogen, eliminating the C9-F bond critical to the parent compound’s antibacterial activity [10].

Table 1: Atomic Composition of Defluoro Levofloxacin-d3

ElementCountPositional Role
Carbon (C)18Aromatic/heterocyclic core
Hydrogen (H)18Distributed across rings
Deuterium (D)3Piperazinyl ring (-CD₂-)
Nitrogen (N)3Pyridone/piperazine nitrogens
Oxygen (O)4Carboxyl/carbonyl groups

The crystalline solid exhibits a melting point of 217–223°C and predicted boiling point of 561.4±50.0°C, with solubility limited to polar aprotic solvents like DMSO under heated sonication [10]. Its pKa of 5.0±0.40 indicates predominant anionic speciation at physiological pH, influencing protein binding and tissue penetration [10].

Comparative Analysis with Parent Compound Levofloxacin

Structurally, Defluoro Levofloxacin-d3 diverges from levofloxacin (C₁₈H₂₀FN₃O₄, MW 361.37 g/mol) in two key aspects:

  • Fluorine Replacement: The absence of fluorine at C9 reduces electronegativity, increasing electron density at the adjacent C8 position. This alters π-stacking interactions with DNA gyrase but preserves the planar quinoline scaffold essential for DNA intercalation [9] [10].
  • Deuterium Incorporation: The -CH₂- → -CD₂- substitution in the piperazine ring introduces a kinetic isotope effect (KIE) without steric changes, maintaining similar binding affinity to topoisomerase IV [5].

Table 2: Structural and Physicochemical Comparison

PropertyDefluoro Levofloxacin-d3Levofloxacin
Molecular FormulaC₁₈H₁₈D₃N₃O₄C₁₈H₂₀FN₃O₄
Molecular Weight346.40 g/mol361.37 g/mol
C9 SubstituentHF
LogP (Predicted)0.850.98
Aqueous SolubilityLow (methanol/DMSO required)Moderate (water-soluble salts)

Mass spectrometric analyses reveal a 15 Da mass difference from levofloxacin due to fluorine loss, while deuterium labeling generates distinct m/z signatures (e.g., m/z 347.2 vs. 362.2 for [M+H⁺] in levofloxacin) [5] [9]. This mass shift enables unambiguous differentiation in LC-MS/MS assays.

Role of Deuterium Substitution in Pharmacokinetic Studies

The deuterium atoms in Defluoro Levofloxacin-d3 induce a kinetic isotope effect (KIE) that attenuates oxidative metabolism at the piperazinyl ring. Cytochrome P450 enzymes exhibit reduced turnover rates for C-D bond cleavage compared to C-H, leading to:

  • Extended half-life: Deuterated analogs show 1.3–1.7× longer plasma residence in rat models [5].
  • Diminished N-oxidation: Formation of Levofloxacin N-oxide (a major metabolite) decreases by 40–60% in human liver microsomes [5] [7].
  • Improved MS detection: Deuterium prevents hydrogen-deuterium exchange during ionization, yielding stable m/z signals for quantification [7] [10].

Table 3: Metabolic Stability Parameters

ParameterDefluoro Levofloxacin-d3Non-deuterated Analog
Hepatic Clearance12.3 mL/min/kg18.7 mL/min/kg
N-Oxide Metabolite Formation0.22 nmol/min/mg protein0.51 nmol/min/mg protein
Plasma Half-life (rat)4.2 h2.8 h

In environmental studies, the deuterated label allows tracing of levofloxacin degradation pathways in water treatment systems. Adsorption studies using rGO-WO₃ heterostructures show identical binding affinity (Langmuir capacity: 73.05 mg/g) to non-deuterated levofloxacin, confirming isotopic labeling does not alter physicochemical interactions [9]. This property enables precise tracking of antibiotic removal efficiencies without analytical interference from endogenous organics. The compound’s synthesis typically involves catalytic deuteration of a defluoro precursor using D₂ gas or deuterated reducing agents, achieving >99% isotopic purity essential for accurate tracer applications [5] [10].

Compound Names Cited:

  • Defluoro Levofloxacin-d3
  • Levofloxacin
  • Levofloxacin N-oxide
  • Defluoro Levofloxacin
  • 9-Desfluoro Levofloxacin

Properties

CAS Number

1329836-14-7

Product Name

Defluoro Levofloxacin-d3

IUPAC Name

(2S)-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid

Molecular Formula

C18H21N3O4

Molecular Weight

346.401

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1/i2D3

InChI Key

ANLIAKDHRADSBT-XTRIYBSESA-N

SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C

Synonyms

(3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.